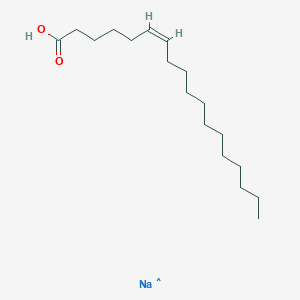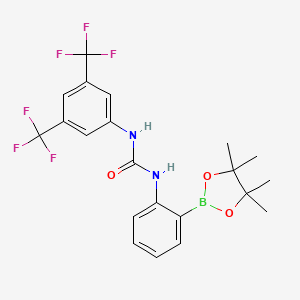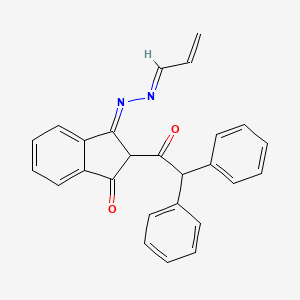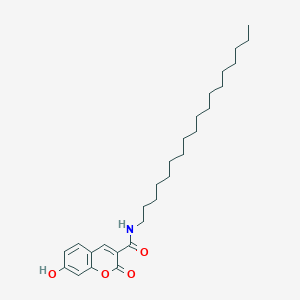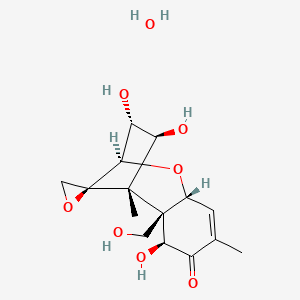
Endothal monohydrate, PESTANAL(R), analytical standard
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Endothal monohydrate, PESTANAL®, analytical standard is a high-purity compound used primarily for analytical purposes. It is known chemically as 3,6-epoxy-cyclohexan-1,2-dicarboxylic acid monohydrate. This compound is utilized in various scientific fields due to its precise and reliable properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of endothal monohydrate involves the reaction of cyclohexene with maleic anhydride to form the corresponding adduct. This adduct is then subjected to epoxidation using a peracid, such as peracetic acid, to yield the desired product. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of endothal monohydrate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-efficiency reactors and purification techniques, such as recrystallization, is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: Endothal monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Endothal monohydrate is widely used in scientific research due to its versatility:
Chemistry: It serves as a standard for analytical methods, including high-performance liquid chromatography and gas chromatography.
Biology: It is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research on its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is employed in the development and testing of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of endothal monohydrate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain enzymatic activities, leading to alterations in metabolic pathways. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Diquat dibromide: Another herbicide with similar applications in agriculture.
Methotrexate hydrate: Used in medical research for its inhibitory effects on enzymes.
Cyclohexane-1,2-dicarboxylic anhydride: A related compound with similar chemical properties.
Uniqueness: Endothal monohydrate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its high purity and reliability as an analytical standard make it particularly valuable in scientific research.
Eigenschaften
Molekularformel |
C8H12O6 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
(1R,4S)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid;hydrate |
InChI |
InChI=1S/C8H10O5.H2O/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;/h3-6H,1-2H2,(H,9,10)(H,11,12);1H2/t3-,4+,5?,6?; |
InChI-Schlüssel |
RHLALKDQINFLPM-UCDWXUIISA-N |
Isomerische SMILES |
C1C[C@H]2C(C([C@@H]1O2)C(=O)O)C(=O)O.O |
Kanonische SMILES |
C1CC2C(C(C1O2)C(=O)O)C(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone](/img/structure/B12058524.png)
